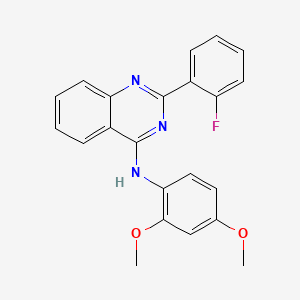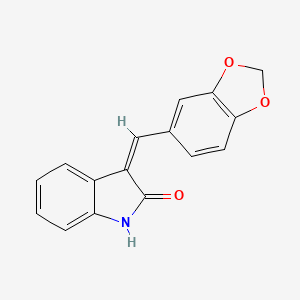![molecular formula C21H25N2O+ B11212310 3-hydroxy-3-(4-methylphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11212310.png)
3-hydroxy-3-(4-methylphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-3-(4-methylphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound that belongs to the class of imidazoazepines This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a phenyl group attached to a hexahydroimidazoazepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(4-methylphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazoazepine Ring: The initial step involves the cyclization of appropriate precursors to form the imidazoazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Methylphenyl and Phenyl Groups: These groups can be attached through Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
3-hydroxy-3-(4-methylphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Aluminum chloride, boron trifluoride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohols or amines.
科学研究应用
3-hydroxy-3-(4-methylphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-hydroxy-3-(4-methylphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The hydroxy group and aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular membranes, affecting their integrity and function.
相似化合物的比较
Similar Compounds
- 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
- 3-(4-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
Uniqueness
3-hydroxy-3-(4-methylphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H25N2O+ |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C21H25N2O/c1-17-11-13-18(14-12-17)21(24)16-22(19-8-4-2-5-9-19)20-10-6-3-7-15-23(20)21/h2,4-5,8-9,11-14,24H,3,6-7,10,15-16H2,1H3/q+1 |
InChI 键 |
HKVOBOFLHBOLHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B11212237.png)

amine](/img/structure/B11212260.png)
![2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11212263.png)
![3-cyclopentyl-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11212269.png)
![5-(4-Chlorophenyl)-7-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212282.png)
![ethyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11212295.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11212305.png)
![1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B11212313.png)
![5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212316.png)
![10-(3-chlorobenzyl)-N-(2-methoxy-5-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide](/img/structure/B11212319.png)

![2,5-dichloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11212325.png)
